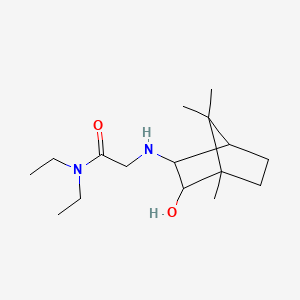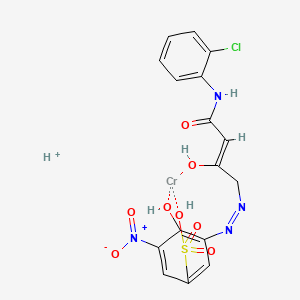
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BRN 4207573 involves several steps. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
BRN 4207573 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BRN 4207573 can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
BRN 4207573 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in organic synthesis reactions Additionally, BRN 4207573 can be used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of BRN 4207573 involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. This modulation can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
BRN 4207573 can be compared with other similar compounds, such as other diazocine derivatives. These compounds share a similar core structure but may differ in their substituents and functional groups. The uniqueness of BRN 4207573 lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Some similar compounds include Dibenzo[b,f][1,5]diazocine and its various derivatives .
Properties
Molecular Formula |
C26H18N2O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6,12-diphenylbenzo[c][1,5]benzodiazocine-2,8-diol |
InChI |
InChI=1S/C26H18N2O2/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16,29-30H |
InChI Key |
POGVQDLDZWXSED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=NC4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















